REACTION_SMILES
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[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH:14]([OH:15])=[O:16].[Cl:1][c:2]1[cH:3][c:4]([NH2:13])[c:5]([N+:10](=[O:11])[O-:12])[c:6]([NH:8][CH3:9])[cH:7]1.[Pd:24]>>[cH:2]1[cH:3][c:4]([NH2:13])[c:5]([N+:10](=[O:11])[O-:12])[c:6]([NH:8][CH3:9])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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CNc1cc(Cl)cc(N)c1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1cc(Cl)cc(N)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CNc1cccc(N)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |